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Compound of Interest

Compound Name: 4-Bromo-2-hydroxybenzaldehyde

Cat. No.: B134324 Get Quote

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Bromo-2-hydroxybenzaldehyde, a valuable intermediate in the fields of organic synthesis,

pharmaceuticals, agrochemicals, and dyestuffs. The document is intended for researchers,

scientists, and drug development professionals, offering a detailed summary of its nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The

presented data is crucial for the structural elucidation, identification, and quality control of this

compound.

Physicochemical Properties
Property Value

Molecular Formula C₇H₅BrO₂

Molecular Weight 201.02 g/mol

CAS Number 22532-62-3

Appearance White to light yellow crystalline powder

Melting Point 50-54 °C
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The following sections present the available spectroscopic data for 4-Bromo-2-
hydroxybenzaldehyde. For comparative purposes, where direct experimental data for the

target molecule is unavailable, data for the closely related isomer, 4-bromobenzaldehyde, is

provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectrum of 4-Bromo-2-hydroxybenzaldehyde

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

9.8 (approx.) Singlet 1H
Aldehyde proton (-

CHO)

7.5-7.8 (approx.) Multiplet 3H Aromatic protons

11.0 (approx.) Singlet 1H Hydroxyl proton (-OH)

Note: The exact chemical shifts may vary depending on the solvent and concentration.

¹³C NMR Spectrum of 4-Bromobenzaldehyde (Isomer)

Specific experimental ¹³C NMR data for 4-Bromo-2-hydroxybenzaldehyde was not available

in the searched literature. The following data is for the isomer 4-bromobenzaldehyde.

Chemical Shift (δ) ppm Assignment

191.1 Aldehyde carbon (C=O)

135.1 Aromatic carbon (C-CHO)

132.5 Aromatic carbon (C-H)

131.0 Aromatic carbon (C-Br)

129.8 Aromatic carbon (C-H)

Infrared (IR) Spectroscopy
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Specific experimental IR data for 4-Bromo-2-hydroxybenzaldehyde was not available in the

searched literature. The following data represents characteristic absorption bands for

substituted aromatic aldehydes.

Wavenumber (cm⁻¹) Intensity Assignment

3200-3400 Broad O-H stretch (hydroxyl group)

3000-3100 Medium C-H stretch (aromatic)

2700-2900 Medium, two bands C-H stretch (aldehyde)

1650-1700 Strong C=O stretch (aldehyde)

1550-1600 Medium-Strong C=C stretch (aromatic ring)

1000-1100 Strong C-Br stretch

650-900 Strong
C-H out-of-plane bend

(aromatic)

Mass Spectrometry (MS)
The exact mass of 4-Bromo-2-hydroxybenzaldehyde is 199.94729 Da.[1]

A representative mass spectrum for 4-Bromo-2-hydroxybenzaldehyde was not found. The

expected mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak

of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Expected Fragmentation Pattern:

The primary fragmentation would likely involve the loss of the aldehyde group (CHO) and

subsequent fragmentation of the aromatic ring.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented. These are based on standard techniques for the analysis of small organic

molecules.
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NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of 4-Bromo-2-hydroxybenzaldehyde is

dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A

small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

Instrument: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

¹H NMR: Spectra are typically acquired with a 90° pulse, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR: Spectra are usually acquired with proton decoupling to simplify the spectrum. A

longer relaxation delay and a larger number of scans are typically required compared to ¹H

NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy
Sample Preparation:

KBr Pellet: A small amount of the solid sample is finely ground with dry potassium bromide

(KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent

pellet using a hydraulic press.

Nujol Mull: A small amount of the solid sample is ground with a drop of Nujol (mineral oil) to

form a paste. The mull is then placed between two salt plates (e.g., NaCl or KBr).

Instrumentation and Data Acquisition:

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure: A background spectrum of the empty sample compartment (or the KBr pellet/salt

plates) is recorded. The sample is then placed in the beam path, and the sample spectrum is

recorded. The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry
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Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent such as

methanol or acetonitrile.

Instrumentation and Data Acquisition (Electron Ionization - EI):

Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

sample introduction.

Ionization: Electron Ionization (EI) is a common method for volatile and thermally stable

compounds.

Procedure: The sample is introduced into the ion source, where it is bombarded with a high-

energy electron beam. This causes ionization and fragmentation of the molecule. The

resulting ions are then separated based on their mass-to-charge ratio (m/z) by the mass

analyzer and detected.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-Bromo-2-hydroxybenzaldehyde.

Sample Preparation Data Analysis
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A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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